Methyl 3,3-dimethyl-3H-indole-2-carboxylate Methyl 3,3-dimethyl-3H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20161221
InChI: InChI=1S/C12H13NO2/c1-12(2)8-6-4-5-7-9(8)13-10(12)11(14)15-3/h4-7H,1-3H3
SMILES:
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

Methyl 3,3-dimethyl-3H-indole-2-carboxylate

CAS No.:

VCID: VC20161221

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3,3-dimethyl-3H-indole-2-carboxylate -

Description

Methyl 3,3-dimethyl-3H-indole-2-carboxylate is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol. It is also known by its synonym, 3H-Indole-2-carboxylic acid, 3,3-dimethyl-, methyl ester. This compound is categorized as an indole derivative, a class of heterocyclic aromatic organic compounds that play significant roles in various chemical and biological applications .

Key Identifiers:

  • CAS Number: 681477-47-4

  • MDL Number: MFCD01652216

  • CBNumber: CB64096298 .

Molecular Features:

PropertyValue
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Functional GroupsIndole ring, ester group .

Synthesis and Preparation

The synthesis of methyl 3,3-dimethyl-3H-indole-2-carboxylate typically involves reactions tailored for indole derivatives. While specific synthetic routes for this compound are not detailed in the provided sources, general methods for preparing indole carboxylates include:

  • Esterification Reactions: Using carboxylic acids and alcohols in the presence of catalysts.

  • Substitution Reactions: Modifying pre-existing indole frameworks through alkylation or acylation.

Applications and Relevance

Indole derivatives, including methyl 3,3-dimethyl-3H-indole-2-carboxylate, are widely studied for their potential applications in medicinal chemistry and materials science due to their versatile biological activities.

Potential Applications:

  • Pharmaceutical Development:

    • Indoles are known for their role in drug discovery as scaffolds for anticancer, antimicrobial, and anti-inflammatory agents .

    • The ester group enhances solubility and bioavailability.

  • Synthetic Intermediates:

    • Used as precursors in synthesizing more complex molecules.

  • Biological Activity:

    • Indoles exhibit interactions with biological targets such as enzymes and receptors .

Product Name Methyl 3,3-dimethyl-3H-indole-2-carboxylate
Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name methyl 3,3-dimethylindole-2-carboxylate
Standard InChI InChI=1S/C12H13NO2/c1-12(2)8-6-4-5-7-9(8)13-10(12)11(14)15-3/h4-7H,1-3H3
Standard InChIKey BDCVXWWWJQPXLQ-UHFFFAOYSA-N
Canonical SMILES CC1(C2=CC=CC=C2N=C1C(=O)OC)C
PubChem Compound 2752614
Last Modified Aug 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator